SF1126 - 936487-67-1

SF1126

Catalog Number: EVT-287831
CAS Number: 936487-67-1
Molecular Formula: C39H48N8O14
Molecular Weight: 852.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SF1126 is a peptidic prodrug [, , ] designed to overcome the limitations of LY294002, a widely studied but poorly soluble dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor [, , ]. SF1126 exhibits improved solubility and site selectivity due to its conjugation to an Arg-Gly-Asp (RGD) peptide via a cleavable linker []. This RGD peptide targets RGD-recognizing integrin receptors, which are often overexpressed on tumor vasculature and tumor cells [, ]. Upon reaching the tumor microenvironment, SF1126 is cleaved to release the active moiety, LY294002 [, ].

LY294002 (SF1101)

Compound Description: LY294002 is a potent and cell-permeable inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. LY294002 inhibits all class I PI3K isoforms but has poor solubility and off-target activity, limiting its clinical use. []

Relevance: LY294002 is the active moiety of SF1126. [, ] SF1126 is a peptidic prodrug of LY294002, designed to overcome LY294002's limitations by improving its solubility, site selectivity, and delivery to tumor tissue. [, ] SF1126 converts to LY294002 in vivo, releasing the active inhibitor to exert its antitumor effects. [, , ]

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used for treating multiple myeloma. It induces apoptosis in myeloma cells and is often included in combination therapy regimens. [, ]

Relevance: Preclinical studies have shown synergistic anti-myeloma effects when SF1126 is combined with bortezomib. [, , ] The combination therapy demonstrated enhanced efficacy compared to either agent alone. [, , ]

Dexamethasone

Compound Description: Dexamethasone is a corticosteroid frequently used in multiple myeloma treatment. It induces apoptosis in myeloma cells but resistance can develop. [, ]

Relevance: Combining SF1126 with dexamethasone demonstrated increased cell death in myeloma cells, including dexamethasone-resistant cell lines. [] This suggests that SF1126 might help overcome dexamethasone resistance in myeloma.

Melphalan

Compound Description: Melphalan is a chemotherapy drug that is often used to treat multiple myeloma. []

Relevance: In vitro studies have shown that combining SF1126 with melphalan leads to increased growth inhibition of multiple myeloma cells compared to either drug alone. [] This suggests that combining the two agents may be a promising strategy for treating multiple myeloma.

CAL-101

Compound Description: CAL-101 is a selective inhibitor of the delta isoform of PI3K (PI3Kδ). It has shown efficacy in certain B-cell malignancies. []

Relevance: Unlike SF1126, which is a pan-PI3K inhibitor, CAL-101 selectively targets the PI3Kδ isoform. [] In preclinical studies with DLBCL cell lines, SF1126 showed superior efficacy compared to CAL-101, potentially due to its broader inhibition of PI3K isoforms. [, ]

Gefitinib

Compound Description: Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), often used in treating certain types of lung cancer. []

Relevance: While gefitinib alone had limited effect on triple-negative breast cancer (TNBC) cells, combining it with SF1126 significantly induced apoptosis in these cells. [] This synergistic effect is thought to be mediated through the EGFR-PI3K-AKT-mTOR pathway. []

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug that disrupts microtubule function in cells, used for treating several cancer types, including prostate cancer. []

SF2523

Compound Description: SF2523 is a novel dual inhibitor of PI3K and BRD4. []

Relevance: Similar to SF1126, SF2523 targets both PI3K and BRD4. [] In preclinical Ewing Sarcoma models, both SF1126 and SF2523 demonstrated promising antitumor activity. []

Sorafenib

Compound Description: Sorafenib is a multikinase inhibitor that targets the Ras/Raf/MAPK pathway, approved for treating advanced hepatocellular carcinoma (HCC). []

Relevance: While sorafenib blocks the Ras/Raf/MAPK pathway, it does not inhibit PI3K/AKT/mTOR or c-Myc activation. [] Combining SF1126, a dual PI3K/BRD4 inhibitor, with sorafenib showed synergistic antitumor effects in HCC cell lines and in vivo models, highlighting the potential of this combination therapy. []

Rosiglitazone

Compound Description: Rosiglitazone is a PPAR-gamma agonist known to induce PTEN expression, a tumor suppressor gene. []

Relevance: In alveolar rhabdomyosarcoma (aRMS) cells, rosiglitazone induced PTEN expression and resulted in decreased p-Akt levels, similar to the effects observed with SF1126. [] This suggests that both compounds can influence the PI3K pathway through different mechanisms.

Source and Classification

SF1126 is derived from the conjugation of LY294002 with a peptide-based targeting group that enhances its solubility and specificity for tumor tissues. It belongs to the class of drugs known as pan-PI3K inhibitors and also inhibits mammalian target of rapamycin, making it a dual-action therapeutic agent . The molecular formula of SF1126 is C39H48N8O14C_{39}H_{48}N_{8}O_{14}, with a molecular weight of 852.84 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of SF1126 involves the conjugation of LY294002 with an RGDS peptide, which is known to bind to integrins on the surface of tumor cells. This process enhances the drug's ability to penetrate tumor vasculature and improve its pharmacokinetic profile. The synthesis typically includes:

  1. Preparation of LY294002: This compound serves as the core structure, known for its PI3K inhibitory properties.
  2. Peptide Conjugation: The RGDS peptide is chemically linked to LY294002, forming the final product SF1126. This step often involves standard peptide coupling techniques to ensure stability and bioactivity.
  3. Purification: The final product undergoes purification methods such as high-performance liquid chromatography to isolate SF1126 from any unreacted materials or by-products .
Molecular Structure Analysis

Structure and Data

The molecular structure of SF1126 can be described as a complex arrangement featuring both the LY294002 backbone and the RGDS peptide. The presence of multiple functional groups allows it to interact effectively with biological targets, particularly in cancer cells.

  • Molecular Formula: C39H48N8O14C_{39}H_{48}N_{8}O_{14}
  • InChIKey: SVNJBEMPMKWDCO-KCHLEUMXSA-N
  • CAS Registry Number: 936487-67-1

The structural integrity is crucial for maintaining its inhibitory activity against PI3K pathways, which are often dysregulated in cancer .

Chemical Reactions Analysis

Reactions and Technical Details

SF1126 undergoes several biochemical reactions upon administration:

  1. Conversion to Active Form: At physiological pH, SF1126 spontaneously converts into LY294002, which exerts its pharmacological effects by inhibiting PI3K activity.
  2. Target Interaction: Once converted, it inhibits the phosphorylation of key signaling proteins such as Akt and MDM2, disrupting pathways that promote cell survival and proliferation in tumors .
  3. Synergistic Effects: In combination therapies, SF1126 has shown to enhance the efficacy of other chemotherapeutic agents like doxorubicin, indicating potential for improved treatment regimens .
Mechanism of Action

Process and Data

The mechanism through which SF1126 operates involves:

  1. Inhibition of PI3K Pathway: By targeting class IA isoforms of PI3K, SF1126 disrupts downstream signaling pathways that are critical for tumor growth and survival.
  2. Induction of Apoptosis: The inhibition of Akt leads to increased apoptosis in cancer cells through mechanisms involving DNA damage response pathways.
  3. Impact on Tumor Microenvironment: The integrin-targeting capability allows SF1126 to modulate angiogenesis and reduce tumor metastasis by inhibiting cytoskeletal reorganization necessary for cell migration .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SF1126 exhibits several notable physical and chemical properties:

  • Solubility: Highly water-soluble, facilitating intravenous or subcutaneous administration.
  • Stability: Stable at physiological pH until converted into its active form.
  • Bioavailability: Enhanced due to its targeted delivery mechanism via integrin binding.

These properties contribute significantly to its potential effectiveness as an anticancer agent .

Applications

Scientific Uses

SF1126 has been primarily investigated for its applications in oncology:

  1. Cancer Treatment: It has shown promise in treating various cancers, including neuroblastoma, hepatocellular carcinoma, and squamous cell carcinoma.
  2. Combination Therapy: Its ability to enhance the efficacy of existing chemotherapeutics positions it as a valuable candidate in combination therapy protocols.
  3. Clinical Trials: Currently undergoing Phase I and II clinical trials to assess its safety, tolerability, and efficacy in human subjects suffering from advanced malignancies .
Introduction to SF1126

Chemical and Pharmacological Profile of SF1126

Structural Characterization and Prodrug Design

SF1126 (C₃₉H₄₈N₈O₁₄; MW 852.85 g/mol) is a synthetically engineered prodrug that incorporates the potent but pharmacologically challenged PI3K inhibitor LY294002 within a peptide conjugate framework. The core structure preserves LY294002's morpholinochromone scaffold, essential for competitive ATP-binding site inhibition of PI3K isoforms. This active moiety is covalently linked via a hydrolyzable ester bond to an RGDS (Arg-Gly-Asp-Ser) tetrapeptide motif, enabling targeted release within the tumor microenvironment [1] [5]. The prodrug strategy effectively circumvents LY294002's inherent pharmaceutical limitations—particularly water insolubility (<0.1 mg/mL) and rapid hepatic metabolism—by introducing ionizable carboxylate and ammonium groups that enhance aqueous solubility to therapeutic administration levels (>50 mg/mL) [5] [8].

Table 1: Physicochemical Properties of SF1126

PropertyValueSignificance
Molecular Weight852.85 g/molImpacts membrane permeability and biodistribution
Hydrogen Bond Donors9Influences solubility and target binding affinity
Hydrogen Bond Acceptors20Enhances water solubility and molecular interactions
Rotatable Bonds28Affects conformational flexibility and binding kinetics
Topological Polar Surface Area346.68 ŲPredicts poor blood-brain barrier penetration
XLogP-2.95Indicates high hydrophilicity and reduced passive diffusion
Lipinski's Rule Violations4Highlights need for prodrug design to overcome pharmacokinetic limitations

Mechanism of Activation: RGDS Peptide Conjugation and Integrin Targeting

The activation mechanism of SF1126 leverages tumor biology for site-specific drug release. The RGDS peptide motif functions as a ligand for αvβ3/αvβ5 integrins overexpressed on tumor endothelial cells and certain cancer cells. Upon intravenous administration, systemic circulation distributes SF1126 throughout the body, but selective concentration occurs in tumors through RGDS-integrin binding (Kd ≈ nM range). This binding facilitates receptor-mediated endocytosis, followed by lysosomal esterase-catalyzed hydrolysis that liberates the active LY294002 moiety [4] [6].

The liberated inhibitor then blocks all class I PI3K isoforms (p110α, β, γ, δ) with IC₅₀ values ranging from 0.72 μM (p110α) to 1.6 μM (p110γ), and additionally inhibits mTOR complexes 1/2 due to structural homology within the kinase domain [6] [7]. This dual inhibition disrupts the PI3K/AKT/mTOR signaling axis at multiple nodes, preventing compensatory pathway activation—a limitation of isoform-specific inhibitors. The targeting mechanism significantly enhances tumor drug concentration (3–5 fold versus untargeted analogs) while reducing systemic exposure, as demonstrated by comparative studies with the control compound SF1326 containing a non-binding RADS peptide [4] [7].

Physicochemical Properties and Pharmacokinetic Optimization

The strategic incorporation of ionizable groups (carboxylates and ammonium) transforms the physicochemical profile from the parent LY294002 compound. SF1126's negative XLogP (-2.95) and high topological polar surface area (346.68 Ų) reflect enhanced hydrophilicity, enabling formulation in aqueous vehicles for intravenous administration. These modifications directly address the insolubility and rapid clearance (t₁/₂ < 10 min) that precluded LY294002's clinical development [5] [7].

Pharmacokinetic studies in human trials demonstrated dose-proportional exposure (Cₘₐₓ and AUC₀₋ₜ) across 90–1110 mg/m² dosing, with a plasma half-life >1 hour—significantly extended over the parent compound. The RGDS-directed tumor targeting achieves sustained intratumoral concentrations of active LY294002, as confirmed by tumor:plasma ratios >5:1 in xenograft models. This pharmacokinetic optimization enables twice-weekly dosing regimens that maintain pathway suppression while avoiding the peak-trough fluctuations associated with untargeted inhibitors [2] [4].

Historical Development and Rationale for PI3K/mTOR Inhibition

The development of SF1126 emerged from two decades of research establishing PI3K as a master regulator of oncogenic processes. LY294002, discovered in 1994, became a quintessential research tool with over 6,000 publications elucidating PI3K roles in proliferation, survival, and angiogenesis. Despite potent biochemical activity (PI3K IC₅₀ = 1.4 μM), its pharmaceutical limitations—near-zero solubility, rapid metabolism, and dose-limiting liver toxicity—precluded clinical translation [4] [7].

SF1126 was engineered to overcome these barriers through three key innovations: (1) RGDS-mediated tumor targeting to enhance therapeutic index; (2) esterase-cleavable linkers for controlled activation; and (3) introduction of solubilizing groups without compromising target affinity. Preclinical studies demonstrated superior in vivo activity over LY294002, with 94% tumor growth inhibition in MM.1R myeloma xenografts versus 40% for equimolar LY294002. This was accompanied by reduced angiogenesis (CD31⁺ microvessel density decreased >50%) and enhanced apoptosis (cleaved caspase-3⁺ cells increased 8-fold) [4] [8].

Table 2: Clinical Development Milestones

PhaseDosingPatient PopulationKey Findings
Phase I90–1110 mg/m² (IV, days 1/4 weekly)44 patients with advanced solid/B-cell malignanciesDose-proportional PK; MTD not reached; 58% stable disease rate; p-AKT reduction in CLL cells [2]
Preclinical20–100 mg/kg (IP)Multiple myeloma xenografts94% tumor growth inhibition; synergistic activity with bortezomib [4]

SF1126 in the Context of PI3K Pathway Dysregulation in Oncology

The PI3K pathway is among the most frequently altered oncogenic networks in human cancers, with mutations occurring in 30–50% of solid tumors. SF1126's pan-isoform inhibition strategy provides particular therapeutic relevance for malignancies with:

  • PIK3CA mutations: Oncogenic mutations in exons 9 (E542K, E545K) and 20 (H1047R) occur in 17.5% of head and neck squamous cell carcinomas (HNSCC), 36.4% of breast cancers, and 16.7% of colorectal cancers. These mutations induce constitutive membrane localization and hyperactivation of p110α [3] [7].
  • PTEN loss: Hemizygous deletions, nonsense mutations (R130X, Y155X), or epigenetic silencing occur in 30–80% of advanced prostate cancers and glioblastomas, leading to PIP₃ accumulation and pathway hyperactivation [3] [7].
  • RTK amplification: Overexpression of HER2 (breast), EGFR (glioblastoma), or IGF-1R (myeloma) provides upstream activation signals to PI3K [4] [7].

Table 3: PI3K Pathway Alterations in Major Cancer Types

Molecular AlterationCancer Type PrevalenceFunctional Consequence
PIK3CA mutations17.5% HNSCC, 36.4% breastConstitutive p110α membrane localization
PTEN loss/mutation30-80% prostate, 40% glioblastomaPIP₃ accumulation and AKT hyperactivation
AKT amplification6% gastric, 2-8% breastBypasses upstream regulation
PIK3R1 mutations>10% endometrial, 2% HNSCCDisrupted p85-p110 inhibition

SF1126 demonstrates broad activity across these molecular contexts. In multiple myeloma models, it overcomes microenvironment-mediated resistance by blocking IGF-1-induced AKT activation (IC₅₀ = 8.75 μM in MM.1R cells) and synergizes with proteasome inhibitors (26% enhanced cell death with bortezomib combination) [4] [8]. For solid tumors, its anti-angiogenic effects—mediated through VEGFR2 and integrin suppression—complement direct tumor cell cytotoxicity [6] [7]. In B-cell malignancies, SF1126 monotherapy achieved stable disease in rituximab-refractory chronic lymphocytic leukemia (CLL) with concomitant reductions in p-AKT and increased apoptosis in primary tumor cells [2] [4].

The compound's ability to simultaneously inhibit PI3K and mTOR proves particularly valuable in tumors with feedback loop activation, such as PTEN-null models where mTORC1 inhibition relieves S6K-mediated suppression of IRS-1 and PI3K. Ongoing research explores SF1126's dual PI3K/BRD4 inhibition in hematologic malignancies, where concurrent targeting of transcriptional and signaling networks may overcome adaptive resistance [6] [9].

Properties

CAS Number

936487-67-1

Product Name

SF1126

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoate

Molecular Formula

C39H48N8O14

Molecular Weight

852.8 g/mol

InChI

InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1

InChI Key

SVNJBEMPMKWDCO-KCHLEUMXSA-N

SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

SF-1126, SF1126, SF 1126

Canonical SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.